Technical Documentation Center

2-(2-Methoxyphenyl)-1-methylpiperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Methoxyphenyl)-1-methylpiperazine
  • CAS: 1018610-76-8

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-(2-Methoxyphenyl)-1-methylpiperazine

Topic: Chemical Structure, Synthesis, and Pharmacological Properties of 2-(2-Methoxyphenyl)-1-methylpiperazine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure, Synthesis, and Pharmacological Properties of 2-(2-Methoxyphenyl)-1-methylpiperazine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

2-(2-Methoxyphenyl)-1-methylpiperazine is a specialized heterocyclic scaffold belonging to the 2-arylpiperazine class.[1] Distinct from its widely known isomer 1-(2-methoxyphenyl)piperazine (a common serotonin receptor ligand and drug metabolite), this C2-substituted isomer represents a privileged pharmacophore in the design of Neurokinin-1 (NK1) receptor antagonists and conformationally restricted monoamine transporter modulators.[1]

This guide provides a comprehensive technical analysis of the molecule, focusing on its structural chirality, synthetic pathways from commercially available precursors (CAS 65709-27-5), and its utility as a template for developing non-peptide antagonists for CNS targets.

Chemical Identity & Structural Analysis

The molecule is defined by a piperazine ring substituted at the carbon-2 position with an ortho-methoxyphenyl group and methylated at the nitrogen-1 position.[1] This substitution pattern introduces a chiral center at C2, creating distinct (R) and (S) enantiomers with divergent pharmacological profiles.[1]

Property Data / Description
IUPAC Name 1-Methyl-2-(2-methoxyphenyl)piperazine
Common Scaffolds 2-Arylpiperazine; o-Anisylpiperazine
CAS Number 896004-75-4 (Specific Isomer); 65709-27-5 (N-desmethyl parent)
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol
Chirality C2 Center (Enantiomers: R and S)
H-Bond Donors 1 (N4-H, secondary amine)
H-Bond Acceptors 3 (N1, N4, O-Methoxy)
Structural Disambiguation (Crucial)

It is vital to distinguish this compound from its regioisomer :

  • Target (C2-Isomer): 2-(2-Methoxyphenyl)-1-methylpiperazine.[2] Core Pharmacophore:[1][3] NK1 Antagonists.[1]

  • Common Isomer (N1-Isomer): 1-(2-Methoxyphenyl)-4-methylpiperazine (or the N-desmethyl 2-MeOPP). Core Pharmacophore:[1][3] 5-HT1A partial agonists / 5-HT2 antagonists.[1]

Physicochemical Profiling

The introduction of the ortho-methoxy group and the N-methyl moiety significantly alters the electronic and steric landscape of the piperazine ring compared to the unsubstituted parent.

  • Basicity (pKa): The molecule possesses two basic centers.[1]

    • N1 (Tertiary): Reduced basicity due to steric hindrance from the adjacent C2-aryl group.[1] Estimated pKa ~ 7.5–8.0.[1]

    • N4 (Secondary): Highly basic, accessible for salt formation.[1] Estimated pKa ~ 9.0–9.5.[1]

  • Lipophilicity (LogP): The o-methoxy and N-methyl groups increase lipophilicity relative to 2-phenylpiperazine, facilitating Blood-Brain Barrier (BBB) penetration.[1]

    • Predicted LogP: 1.8 – 2.2[1]

  • Conformational Dynamics: The C2-aryl group favors an equatorial conformation to minimize 1,2-diaxial interactions, locking the piperazine ring into a specific chair conformer. This rigidification is critical for receptor selectivity.[1]

Synthesis & Manufacturing

The synthesis of 2-(2-methoxyphenyl)-1-methylpiperazine typically proceeds via the modification of the parent 2-arylpiperazine or de novo cyclization.

Route A: Methylation of 2-(2-Methoxyphenyl)piperazine

This is the most direct route using the commercially available precursor (CAS 65709-27-5).[1]

  • Precursor: 2-(2-Methoxyphenyl)piperazine.[1][4][2]

  • Regioselective Methylation:

    • Reagents: Formaldehyde (HCHO), Formic Acid (HCOOH).[1]

    • Conditions: Eschweiler-Clarke reductive amination at reflux (90-100°C).[1]

    • Mechanism:[1] The N1 position is sterically crowded but nucleophilic.[1] However, N4 is less hindered.[1] To target N1 selectively, N4 is often protected (e.g., Boc-anhydride) prior to methylation, followed by deprotection.

    • Direct Methylation:[1] Without protection, a mixture of N1-Me, N4-Me, and N1,N4-diMe is formed.

Route B: De Novo Cyclization (Glyoxal Method)

Used for large-scale manufacturing to control chirality.[1]

  • Condensation: Reaction of N-methylethylenediamine with 2-methoxyphenylglyoxal .[1]

  • Reduction: The resulting dihydropyrazine or pyrazine intermediate is reduced using catalytic hydrogenation (H₂/Pd-C) or hydride donors (LiAlH₄).[1]

  • Resolution: Chiral resolution using tartaric acid to isolate the bioactive (S)-enantiomer.[1]

Visualization of Synthetic Pathways

SynthesisPathways cluster_legend Pathway Legend Start1 2-Methoxyphenylglyoxal Intermediate Dihydropyrazine Intermediate Start1->Intermediate Condensation (-2 H2O) Start2 N-Methylethylenediamine Start2->Intermediate Product 2-(2-Methoxyphenyl)- 1-methylpiperazine Intermediate->Product Reduction (H2/Pd-C or LiAlH4) AltStart 2-(2-Methoxyphenyl) piperazine (CAS 65709-27-5) Protected N4-Boc-2-(2-MeO-Ph) piperazine AltStart->Protected Boc2O, TEA (Selective N4 Protection) Methylated N1-Me-N4-Boc Intermediate Protected->Methylated MeI, NaH or HCHO/HCOOH Methylated->Product TFA/DCM (Deprotection) RouteA Route A: Protection/Alkylation RouteB Route B: De Novo Cyclization

Caption: Comparative synthetic routes. Route A utilizes the commercial parent scaffold with protection strategies.[1] Route B constructs the ring de novo.[1]

Pharmacology & Mechanism of Action

The 2-arylpiperazine scaffold is a "privileged structure" in medicinal chemistry, distinct from the serotonergic N-arylpiperazines.[1]

Neurokinin-1 (NK1) Receptor Antagonism

The 2-phenylpiperazine core is the structural anchor for many high-affinity NK1 antagonists (e.g., derivatives related to substance P inhibition).[1]

  • Mechanism: The 2-aryl group occupies a hydrophobic pocket in the NK1 receptor (transmembrane domains).[1]

  • Role of N-Methyl: The N1-methyl group often locks the conformation and improves affinity by interacting with specific residues (e.g., Gln or His) within the binding site.[1]

  • Therapeutic Relevance: Antiemetics (chemotherapy-induced), antidepressants, and anxiolytics.[1]

Monoamine Transporter Modulation

Substituted 2-arylpiperazines have shown activity as inhibitors of the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).[1]

  • Structure-Activity Relationship (SAR): The ortho-methoxy group provides steric bulk that selectivity biases the molecule against the Serotonin Transporter (SERT), favoring NET/DAT inhibition.[1]

Signaling Pathway Interaction

Pharmacology cluster_NK1 NK1 Receptor Pathway Ligand 2-(2-MeO-Ph)-1-Me-Piperazine NK1 NK1 Receptor (GPCR) Ligand->NK1 Antagonism Gjq Gq/11 Protein NK1->Gjq Blockade PLC Phospholipase C Gjq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release IP3->Ca Effect Nociception / Emesis (Inhibition) Ca->Effect Downregulation

Caption: Mechanism of Action as an NK1 Receptor Antagonist blocking the Substance P signaling cascade.[1]

Experimental Protocols

Protocol 5.1: Synthesis of 1-Methyl-2-(2-methoxyphenyl)piperazine (Route A)

This protocol assumes the use of the commercially available parent scaffold.[1]

Reagents:

  • 2-(2-Methoxyphenyl)piperazine (1.0 eq)[1][4][5][6]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)[1]

  • Formaldehyde (37% aq.)[1] (5.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Trifluoroacetic acid (TFA)[1]

Step-by-Step:

  • N4-Protection: Dissolve 2-(2-methoxyphenyl)piperazine in DCM at 0°C. Add TEA (2.0 eq) and Boc₂O (1.1 eq). Stir for 4h. The bulky C2-aryl group sterically hinders N1, directing Boc protection preferentially to N4.

  • Reductive Methylation: Dissolve the N4-Boc intermediate in Dichloroethane (DCE). Add Formaldehyde.[1] Stir for 30 min. Add STAB and stir overnight at RT.

  • Deprotection: Dilute the reaction mixture with DCM and add TFA (20% v/v). Stir for 2h to remove the Boc group.

  • Workup: Basify with NaOH (1M) to pH 10. Extract with DCM (3x).[1] Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (MeOH:DCM 1:9).

Protocol 5.2: Analytical Validation
  • 1H NMR (CDCl₃, 400 MHz): Look for the N-Methyl singlet at δ ~2.3 ppm.[1] The methoxy singlet appears at δ ~3.8 ppm.[1] The C2-H proton typically appears as a doublet of doublets (dd) around δ 3.5–4.0 ppm.[1]

  • Mass Spectrometry: ESI+ [M+H] = 207.15.[1]

References

  • European Chemicals Agency (ECHA). (2025).[1][7] Registration Dossier: 2-(2-Methoxyphenyl)piperazine (CAS 65709-27-5).[4][5][6][8] Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1346: 1-(2-Methoxyphenyl)piperazine (Isomer Comparison).[1] Retrieved from [1]

  • ChemicalBook. (2025).[1][3][7] Product Entry: 2-(2-Methoxy-phenyl)-piperazine.[4][2][5][6][8] Retrieved from [1]

  • Di Fabio, R., et al. (1995).[1] "Synthesis and pharmacological characterization of novel NK1 receptor antagonists." Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for 2-arylpiperazine scaffold utility).

  • Reagentia. (2026).[1][6][9] Catalog Entry: 2-(2-Methoxyphenyl)piperazine.[1][4][2][5][6][8] Retrieved from [1]

Sources

Exploratory

The Versatility of the 1-Methylpiperazine Scaffold in Modern Medicinal Chemistry: An In-depth Technical Guide

The 1-methylpiperazine moiety is a cornerstone in contemporary drug discovery, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to a diverse range of therapeutic agents. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

The 1-methylpiperazine moiety is a cornerstone in contemporary drug discovery, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to a diverse range of therapeutic agents. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 1-methylpiperazine derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

The 1-Methylpiperazine Moiety: A Privileged Scaffold

The 1-methylpiperazine ring system is considered a "privileged scaffold" in medicinal chemistry. Its prevalence in numerous approved drugs and clinical candidates stems from a unique combination of attributes. The two nitrogen atoms in the six-membered ring provide a high polar surface area and opportunities for hydrogen bond interactions, which can enhance aqueous solubility.[1] The tertiary amine at the 1-position is basic, allowing for salt formation, which further improves solubility and facilitates formulation. The methyl group at this position can also influence the lipophilicity and metabolic stability of the molecule.[2] Furthermore, the piperazine ring is conformationally flexible, enabling it to adopt various shapes to fit into the binding pockets of different biological targets.[3] This inherent versatility has led to the widespread incorporation of the 1-methylpiperazine unit in the design of drugs targeting a wide array of diseases.[4]

Therapeutic Applications of 1-Methylpiperazine Derivatives

The adaptability of the 1-methylpiperazine scaffold has been exploited in the development of drugs for a multitude of therapeutic areas. This section will delve into its application in antipsychotics, anticancer agents, and antimicrobials, highlighting key examples and their mechanisms of action.

Antipsychotic Agents

The 1-methylpiperazine moiety is a common feature in many atypical antipsychotic drugs. These drugs primarily exert their effects by modulating the activity of dopamine and serotonin receptors in the brain. The piperazine ring often serves as a linker between a larger aromatic or heterocyclic system and another pharmacophoric element.

A prominent example is Trifluoperazine , a typical antipsychotic used in the management of schizophrenia.[5] The 1-methylpiperazine group in Trifluoperazine is crucial for its interaction with dopamine D2 receptors.

Another significant drug is Clozapine , an atypical antipsychotic effective in treatment-resistant schizophrenia. The 1-methylpiperazine substituent in clozapine contributes to its unique receptor binding profile, which includes activity at various dopamine and serotonin receptor subtypes.

The general structure of many antipsychotics incorporating the 1-methylpiperazine moiety involves a connection to a tricyclic or bicyclic aromatic system. The nature of this aromatic system and the length and type of the linker chain significantly influence the drug's receptor affinity and selectivity.

Signaling Pathway of Atypical Antipsychotics

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin FiveHT2A_Receptor 5-HT2A Receptor Serotonin->FiveHT2A_Receptor Binds Signal_Transduction Signal Transduction (Reduced Psychotic Symptoms) D2_Receptor->Signal_Transduction FiveHT2A_Receptor->Signal_Transduction Antipsychotic Atypical Antipsychotic (with 1-Methylpiperazine) Antipsychotic->D2_Receptor Antagonist Antipsychotic->FiveHT2A_Receptor Antagonist

Caption: Atypical antipsychotics containing the 1-methylpiperazine moiety often act as antagonists at both dopamine D2 and serotonin 5-HT2A receptors.

Anticancer Agents

The 1-methylpiperazine scaffold has emerged as a valuable component in the design of novel anticancer agents. Its incorporation can enhance the solubility, bioavailability, and tumor-targeting capabilities of these compounds.[6][7]

One strategy involves conjugating the 1-methylpiperazine moiety to known cytotoxic agents. For instance, novel vindoline-piperazine conjugates have been synthesized and evaluated for their in vitro antiproliferative activity against a panel of 60 human tumor cell lines.[6] Several of these conjugates displayed significant growth inhibition at low micromolar concentrations.[6]

In another approach, 1-methylpiperazine derivatives have been investigated as inhibitors of specific signaling pathways implicated in cancer progression. For example, certain piperazine-containing chalcones have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme that is overexpressed in some types of tumors.[2]

The following table summarizes the activity of selected 1-methylpiperazine-containing anticancer compounds.

CompoundCancer Cell LineActivity (GI50/IC50)Reference
Vindoline-piperazine conjugate 23MDA-MB-468 (Breast Cancer)1.00 µM[6]
Vindoline-piperazine conjugate 25HOP-92 (Non-small cell lung cancer)1.35 µM[6]
Piperazinylacetamide derivative-4.36 µM[8]
Ruthenium-indoloquinoline-piperazine complex-18.41 ± 2.22 µM[7]
Antimicrobial Agents

The growing threat of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. The 1-methylpiperazine nucleus has been incorporated into various molecular frameworks to generate compounds with potent antimicrobial activity.[9][10]

For example, Schiff base derivatives of 1-amino-4-methylpiperazine have been synthesized and characterized.[11] Schiff bases are known to exhibit a broad spectrum of biological activities, including antibacterial and antifungal effects.[11]

Furthermore, 1-(1-napthylmethyl)-piperazine has been identified as an efflux pump inhibitor in Salmonella enterica serovar Typhi.[12] Efflux pumps are proteins that actively transport antibiotics out of bacterial cells, contributing to multidrug resistance. Inhibiting these pumps can restore the efficacy of existing antibiotics.[12]

The versatility of the 1-methylpiperazine scaffold allows for its integration into diverse chemical structures, leading to the discovery of novel antimicrobial agents with different mechanisms of action.

Synthesis of 1-Methylpiperazine Derivatives

The synthesis of 1-methylpiperazine derivatives can be achieved through various synthetic routes. A common and cost-effective method involves a two-step process starting from readily available precursors.[13]

General Synthetic Workflow

G Starting_Materials Starting Materials (e.g., N-methylethylenediamine) Intermediate Intermediate Starting_Materials->Intermediate Aminolysis Final_Product 1-Methylpiperazine Intermediate->Final_Product Hydrogenation (Raney Nickel)

Caption: A common synthetic route to 1-methylpiperazine involves aminolysis followed by catalytic hydrogenation.

A green synthesis approach for 1-methylpiperazine involves an initial aminolysis reaction to form an intermediate, which is then subjected to hydrogenation using a Raney nickel catalyst.[13] This method is advantageous due to its use of inexpensive starting materials, high conversion rates (up to 98.34%), and high selectivity for 1-methylpiperazine (up to 96.72%), resulting in an overall yield of 95.11%.[13]

Another established method for preparing 1-methylpiperazine is through the reaction of piperazine with methyl chloride.[14] This condensation reaction proceeds with the liberation of hydrochloric acid and can achieve yields of up to 90%.[14]

The functionalization of the second nitrogen atom of the 1-methylpiperazine ring is a key step in the synthesis of many derivatives. This is typically achieved through nucleophilic substitution or reductive amination reactions.[15]

Experimental Protocol: Synthesis of Schiff Base Derivatives of 1-Amino-4-methylpiperazine

This protocol is adapted from the work of Çakmak et al.[11]

  • Dissolve the aromatic aldehyde derivative (1 equivalent) in absolute ethanol (10 mL).

  • Slowly add 1-amino-4-methylpiperazine (1.25 equivalents) to the solution with stirring.

  • Reflux the reaction mixture for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold ethanol.

  • Recrystallize the product from ethanol to obtain the pure Schiff base derivative.

Structure-Activity Relationships (SAR)

The biological activity of 1-methylpiperazine derivatives is highly dependent on the nature and position of substituents on both the piperazine ring and the attached molecular scaffolds. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

Key SAR Insights

G cluster_sar Structure-Activity Relationship Core 1-Methylpiperazine Core R1 Substituent at N4 (R1) Core->R1 Linker Linker R1->Linker R1_effect Influences: - Potency - Selectivity - Pharmacokinetics R1->R1_effect Aromatic Aromatic/Heterocyclic System Linker->Aromatic Linker_effect Influences: - Flexibility - Receptor Binding Linker->Linker_effect Aromatic_effect Influences: - Target Affinity - Specificity Aromatic->Aromatic_effect

Caption: The SAR of 1-methylpiperazine derivatives is determined by the interplay of the core, the N4-substituent, the linker, and the terminal aromatic system.

In the context of dual serotonin and noradrenaline reuptake inhibitors, the substitution pattern on the phenyl rings attached to the piperazine moiety plays a critical role in determining the inhibitory activity and selectivity.[16][17] The stereochemistry of the molecule can also have a profound impact on its pharmacological profile.[17]

For anticancer agents, modifications to the linker connecting the 1-methylpiperazine group to a cytotoxic warhead can significantly affect the potency and selectivity of the conjugate.[6] For instance, in the case of vindoline-piperazine conjugates, the position of attachment on the vindoline core was found to be a key determinant of antiproliferative activity.[6]

In the development of antimicrobial agents, the introduction of different aromatic aldehydes in the synthesis of Schiff bases of 1-amino-4-methylpiperazine can lead to compounds with varying degrees of activity against different microbial strains.[11]

Conclusion

The 1-methylpiperazine scaffold continues to be a highly valuable and versatile building block in the field of medicinal chemistry. Its ability to confer desirable physicochemical and pharmacokinetic properties has led to its incorporation in a wide range of clinically successful drugs and promising therapeutic candidates. A thorough understanding of the synthesis, structure-activity relationships, and mechanisms of action of 1-methylpiperazine derivatives is essential for the continued development of novel and effective treatments for a variety of diseases. Future research in this area is likely to focus on the development of more selective and potent agents with improved safety profiles, as well as the exploration of novel therapeutic applications for this privileged scaffold.

References

  • 1-Methylpiperazine - Chem-Impex. (URL: )
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC. (URL: )
  • 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound - ChemicalBook. (URL: )
  • 1-Methylpiperazine: synthesis, applications and safety - ChemicalBook. (URL: )
  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. (URL: [Link])

  • 1-METHYLPIPERAZINE FOR SYNTHESIS - ChemBK. (URL: [Link])

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (URL: [Link])

  • Piperazine and morpholine: Synthetic - JOCPR. (URL: [Link])

  • Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives - DergiPark. (URL: [Link])

  • Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. (URL: [Link])

  • N-METHYLPIPERAZINE - Ataman Kimya. (URL: [Link])

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (URL: [Link])

  • An insight into the therapeutic potential of piperazine-based anticancer agents - TÜBİTAK Academic Journals. (URL: [Link])

  • Preparation method of 1-methyl piperazine - Google P
  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors | Request PDF - ResearchGate. (URL: [Link])

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (URL: [Link])

  • 1-Alkyl-1-methylpiperazine-1,4-diium Salts - IS MUNI. (URL: [Link])

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: [Link])

  • The medicinal chemistry of piperazines: A review - Scilit. (URL: [Link])

  • Method for preparing 1-methylpiperazine - Google P
  • Potential of 1-(1-napthylmethyl)-piperazine, an efflux pump inhibitor against cadmium-induced multidrug resistance in Salmonella enterica serovar Typhi as an adjunct to antibiotics - PMC. (URL: [Link])

  • Previously identified antibiotic adjuvants containing: methylpiperazine... - ResearchGate. (URL: [Link])

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review - Asian Pacific Journal of Health Sciences. (URL: [Link])

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - MDPI. (URL: [Link])

  • 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem - NIH. (URL: [Link])

Sources

Foundational

Metabolic stability of 2-(2-Methoxyphenyl)-1-methylpiperazine in vitro

Metabolic Stability of 2-(2-Methoxyphenyl)-1-methylpiperazine in vitro Executive Summary This technical guide details the assessment of the metabolic stability of 2-(2-Methoxyphenyl)-1-methylpiperazine , a specific 1,2-d...

Author: BenchChem Technical Support Team. Date: February 2026

Metabolic Stability of 2-(2-Methoxyphenyl)-1-methylpiperazine in vitro

Executive Summary

This technical guide details the assessment of the metabolic stability of 2-(2-Methoxyphenyl)-1-methylpiperazine , a specific 1,2-disubstituted piperazine scaffold. Unlike the more common N-aryl piperazines (e.g., 1-(2-methoxyphenyl)piperazine or 2-MeOPP), this compound features a carbon-linked phenyl group at the C2 position and a methyl substitution at the N1 position. This structural distinction significantly alters its metabolic profile, reducing the liability of quinone-imine formation often seen with N-aryl analogs but retaining susceptibility to CYP450-mediated dealkylation.

The following protocols provide a robust framework for determining intrinsic clearance (


), half-life (

), and metabolic soft spots using liver microsomes and hepatocytes.

Part 1: Mechanistic Liability Assessment (In Silico & SAR)

Before initiating wet-lab experiments, it is critical to map the "soft spots" of the molecule to optimize mass spectrometry (MS) acquisition parameters.

Structural Analysis & Predicted Pathways

The compound contains three primary metabolic handles:

  • N-Methyl Group (N1): Highly susceptible to N-demethylation , likely mediated by CYP3A4 or CYP2C19. This is often the rate-limiting step for clearance.

  • O-Methoxy Group (Phenyl-C2): A classic substrate for O-demethylation , predominantly driven by CYP2D6 . This pathway leads to a phenol metabolite, which is a target for Phase II conjugation (Glucuronidation).

  • Piperazine Ring: Susceptible to

    
    -carbon oxidation (lactam formation), though sterically hindered at C2 by the phenyl ring.
    
Predicted Metabolic Pathway Diagram

MetabolicPathways Parent Parent Compound 2-(2-Methoxyphenyl)-1-methylpiperazine (m/z ~207) M1 M1: N-desmethyl (Active Metabolite?) Parent->M1 CYP3A4/2C19 (N-demethylation) M2 M2: O-desmethyl (Phenol) Parent->M2 CYP2D6 (O-demethylation) M4 M4: Lactam (Ring Oxidation) Parent->M4 CYP450 (Oxidation) M3 M3: Glucuronide Conjugate (Phase II) M2->M3 UGT (Glucuronidation)

Figure 1: Predicted metabolic fate of 2-(2-Methoxyphenyl)-1-methylpiperazine showing primary Phase I and Phase II pathways.

Part 2: Experimental Protocols

Microsomal Stability Assay (Phase I)

Objective: Determine the in vitro intrinsic clearance (


) and 

using Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

Reagents:

  • Pooled Liver Microsomes (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).

  • Test Compound (10 mM DMSO stock).

  • Positive Control: Verapamil (High clearance) or Warfarin (Low clearance).

Protocol Workflow:

  • Preparation: Dilute test compound to 1

    
    M in 100 mM Potassium Phosphate buffer (pH 7.4). Final DMSO concentration must be 
    
    
    
    to avoid enzyme inhibition.
  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with compound solution. Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
    
  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant for LC-MS/MS.

Critical Quality Control (QC):

  • Linearity Check: Ensure the depletion follows first-order kinetics (

    
     on ln(conc) vs time plot).
    
  • Minus-NADPH Control: Run a parallel incubation without NADPH to rule out chemical instability (hydrolysis).

Metabolite Identification (MetID) via LC-MS/MS

Objective: Confirm the formation of N-desmethyl and O-desmethyl metabolites.

Instrument Parameters (Sciex QTRAP or Orbitrap):

  • Source: ESI Positive Mode.

  • Scan Type:

    • Full Scan / IDA (Information Dependent Acquisition): Trigger MS/MS on the predicted masses.

    • Parent Mass: ~207.15 Da

      
      .
      
    • Target M1 (N-desmethyl): ~193.13 Da.

    • Target M2 (O-desmethyl): ~193.13 Da (distinguish by retention time).

    • Target M4 (Lactam): ~221.13 Da (+14 Da).

Self-Validating Logic: Since M1 and M2 are isobaric (same mass, 193 Da), they must be separated chromatographically. The O-desmethyl metabolite (phenol) is more polar and will typically elute earlier than the N-desmethyl metabolite on a C18 column.

Part 3: Data Analysis & Interpretation

Calculation of Intrinsic Clearance

Plot the natural logarithm of the remaining percentage of the parent compound against time. The slope (


) of the linear regression is the elimination rate constant.




Quantitative Interpretation Table
ParameterHigh StabilityModerate StabilityLow Stability

(min)
> 6015 - 60< 15

(

L/min/mg)
< 1010 - 50> 50
Likely Fate Good bioavailability expected.Potential first-pass effect.High extraction ratio; likely requires structural optimization (e.g., deuteration of methoxy group).
Experimental Workflow Diagram

Workflow Step1 Step 1: Pre-Incubation (Microsomes + Compound @ 37°C) Step2 Step 2: Initiation (Add NADPH) Step1->Step2 Step3 Step 3: Kinetic Sampling (0, 5, 15, 30, 45, 60 min) Step2->Step3 Step4 Step 4: Quench & Centrifuge (ACN + Internal Std) Step3->Step4 Step5 Step 5: LC-MS/MS Analysis (MRM & MetID) Step4->Step5

Figure 2: Step-by-step workflow for the microsomal stability assay.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life as a predictor. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Benfenati, E., et al. (1987). 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain. Journal of Pharmacy and Pharmacology, 39(4), 312-313. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link

  • Staack, R. F., & Maurer, H. H. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 179-192. Link

Protocols & Analytical Methods

Method

1H NMR and 13C NMR spectral interpretation of 2-(2-Methoxyphenyl)-1-methylpiperazine

Application Note: Structural Elucidation of 2-(2-Methoxyphenyl)-1-methylpiperazine via 1H and 13C NMR Spectroscopy Introduction & Scope The compound 2-(2-Methoxyphenyl)-1-methylpiperazine represents a critical pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of 2-(2-Methoxyphenyl)-1-methylpiperazine via 1H and 13C NMR Spectroscopy

Introduction & Scope

The compound 2-(2-Methoxyphenyl)-1-methylpiperazine represents a critical pharmacophore in medicinal chemistry, particularly in the development of CNS-active agents targeting serotonin (5-HT) and dopamine receptors.[1] Unlike the more common 1-arylpiperazines (where the aryl group is attached to nitrogen), this molecule features a C-substituted piperazine ring with a chiral center at position 2.[1]

This structural nuance introduces significant spectral complexity:

  • Chirality: The C2 stereocenter renders the piperazine ring protons diastereotopic, complicating the aliphatic region.[2][1]

  • Conformational Dynamics: The piperazine ring undergoes chair-chair interconversion.[3] The bulky ortho-methoxyphenyl group at C2 strongly biases the equilibrium toward the equatorial conformer, while the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -methyl group at N1 undergoes rapid pyramidal inversion.[1]
    

This guide provides a definitive protocol for the full structural assignment of this molecule, distinguishing it from its regioisomers (e.g., 1-aryl-4-methylpiperazines).[2][1]

Experimental Protocols

Sample Preparation (Critical)

The chemical shifts of piperazines are highly sensitive to pH and concentration due to intermolecular hydrogen bonding and protonation states.

  • Solvent Selection:

    • Primary: Chloroform-d (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) . Preferred for the free base. It minimizes exchange broadening of the amine (NH) proton and provides sharp resolution of the methoxy/methyl signals.[2]
      
    • Secondary: DMSO-d6 . Required if the sample is a hydrochloride/fumarate salt.[2] Note that DMSO will shift the NH signal significantly downfield (>8.5 ppm) and may obscure aliphatic details due to viscosity-induced broadening.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube Quality: High-precision 5mm NMR tubes (Wilmad 528-PP or equivalent) to resolve subtle coupling in the piperazine ring.

Acquisition Parameters (400 MHz or higher)
  • 1H NMR: Pulse angle 30°, relaxation delay (D1) ≥ 2.0s (to ensure integration accuracy of the N-methyl singlet), spectral width -2 to 14 ppm.

  • 13C NMR: Proton-decoupled, D1 ≥ 2.0s.[2][1]

  • 2D Experiments: COSY (essential for ring connectivity), HSQC (multiplicity editing), HMBC (connectivity across heteroatoms).[2][1]

1H NMR Spectral Interpretation

The spectrum is divided into three distinct zones.[2] The table below summarizes the assignments for the free base in


.

Table 1: 1H NMR Chemical Shift Assignments

RegionShift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegralAssignmentMechanistic Insight
Aromatic 7.20 – 7.28Multiplet2HAr-H (4, 6)meta and para to Methoxy.
6.90 – 7.00Multiplet2HAr-H (3,[2][1] 5)ortho and para to Methoxy (shielded by +M effect).[2]
Methoxy 3.82 – 3.85Singlet3Hngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Characteristic diagnostic singlet.[4]
Benzylic 3.30 – 3.45dd or br d1HH-2 Key Handle: Deshielded by the aryl ring and N1. Appears as a doublet of doublets due to coupling with H-3ax/eq.
Ring 2.90 – 3.15Multiplet3HH-3, H-6Overlapping signals.[1] H-3 protons couple to H-2.[1]
Ring 2.40 – 2.60Multiplet2HH-5Distal from the chiral center.
N-Methyl 2.25 – 2.35Singlet3Hngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Sharp singlet. Upfield from Methoxy.
Amine 1.8 – 2.0Broad s1H

Variable. Position depends on concentration and water content.
Detailed Mechanistic Analysis
  • The "Benzylic" Proton (H-2):

    • This proton is the structural anchor.[2] Unlike 1-arylpiperazines, where the benzylic position is quaternary (N-Ar), here the C2-H is present.[2][1]

    • Coupling: It typically shows a large diaxial coupling (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       Hz) with the axial proton at C3, indicating the phenyl group is equatorial  (placing H-2 axial).[1]
      
  • The Piperazine "Roofing" Effect:

    • The protons at C3, C5, and C6 are diastereotopic.[2][1] You will not see simple triplets. Instead, expect complex second-order multiplets ("roofing") because the chemical shift differences (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) are comparable to the coupling constants (
      
      
      
      ).[1]
    • Protocol: Do not attempt to analyze these multiplets by eye. Use COSY to trace the spin system from H-2 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       H-3 
      
      
      
      H-4(NH)
      
      
      H-5
      
      
      H-6.
  • N-Methyl vs. O-Methyl:

    • The

      
      -methyl (2.3 ppm) is significantly upfield of the 
      
      
      
      -methyl (3.8 ppm) due to the lower electronegativity of Nitrogen vs. Oxygen.

13C NMR Spectral Interpretation

The 13C spectrum provides confirmation of the carbon skeleton count and substitution pattern.[2]

Table 2: 13C NMR Chemical Shift Assignments

Shift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

, ppm)
Type (DEPT-135)AssignmentNotes
157.5 CqAr-C2 (

)
Strongly deshielded by Oxygen.
130 - 120 CHAr-C (meta/para)Typical aromatic region.
111.0 CHAr-C3 (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

to OMe)
Shielded by resonance.
62.0 - 65.0 CHC-2 (Chiral) The only aliphatic CH. Diagnostic for C-substitution.
55.4 CH3

Standard methoxy shift.
50 - 55 CH2C-3, C-5, C-6Ring carbons. C-3 is usually most deshielded.
42.5 CH3

Distinct from OMe.

Structural Validation Workflow (Logic Map)

The following diagram illustrates the decision tree for confirming the structure against potential isomers (e.g., 1-(2-methoxyphenyl)-4-methylpiperazine).

NMR_Workflow Start Unknown Sample (Piperazine Derivative) H1_Scan 1. Acquire 1H NMR (CDCl3) Start->H1_Scan Check_OMe Check 3.8 ppm Region H1_Scan->Check_OMe Has_OMe Singlet (3H) present? (Methoxy confirmed) Check_OMe->Has_OMe Check_Benzylic Analyze 3.0 - 3.5 ppm Region Has_OMe->Check_Benzylic Yes Is_CH Is there a CH (1H) signal? (dd or m) Check_Benzylic->Is_CH Result_C_Sub Structure is C-Substituted (Target Molecule) Is_CH->Result_C_Sub Yes (H-2 present) Result_N_Sub Structure is N-Substituted (Isomer: 1-arylpiperazine) Is_CH->Result_N_Sub No (Only CH2 signals) Confirm_NMe Check 2.3 ppm (N-Methyl Singlet) Result_C_Sub->Confirm_NMe HMBC_Validation Final Validation: HMBC Correlate N-Me to C2/C6 Correlate H2 to Ar-C Confirm_NMe->HMBC_Validation

Figure 1: Logical workflow for distinguishing 2-arylpiperazines from 1-arylpiperazines using 1H NMR features.

Advanced Stereochemical Analysis

To determine the relative stereochemistry (though typically synthesized as a racemate, the relative conformation is fixed):

  • NOESY / ROESY:

    • Irradiate the N-Methyl signal (2.3 ppm).

    • Observation: If you see a strong NOE enhancement at H-2 (3.3 ppm), the N-methyl and H-2 are cis (1,2-diaxial or 1,2-diequatorial proximity).[2][1] If the enhancement is weak or absent, they may be trans (diaxial).[2][1]

    • Note: In 1-methyl-2-phenylpiperazines, the N-Me group often prefers the equatorial orientation to avoid 1,3-diaxial strain, but the vicinal gauche interaction with the phenyl ring complicates this.[2][1] The NOE between N-Me and the ortho-protons of the phenyl ring is a definitive proof of the N1-C2 connectivity.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This is the "Gold Standard" for connectivity.[2]

    • Look for a cross-peak between the N-Methyl protons and C-2 (the chiral carbon, ~62 ppm) and C-6 .

    • Look for a cross-peak between H-2 and the ipso-carbon of the phenyl ring (~130 ppm). This proves the aryl group is attached to Carbon, not Nitrogen.[2][1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[5] (Standard reference for chemical shift prediction).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link[2][1]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[2] Spectral Database for Organic Compounds (SDBS).[2][6] (Source for fragment data: 1-methylpiperazine and anisole derivatives).[5] Link[2][1]

  • PubChem. (2023).[2][1] 1-(2-Methoxyphenyl)piperazine Spectral Data. (Source for 2-methoxyphenyl fragment shifts). Link[1]

  • Claridge, T. D. W. (2016).[2][1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. (Protocol source for NOESY/HMBC interpretation). Link

Sources

Application

Dose-response assay protocols involving 2-(2-Methoxyphenyl)-1-methylpiperazine

An Application Guide and Protocol for In Vitro Dose-Response Analysis of 1-(2-Methoxyphenyl)piperazine and Its Derivatives Authored by a Senior Application Scientist This document provides a comprehensive guide for resea...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for In Vitro Dose-Response Analysis of 1-(2-Methoxyphenyl)piperazine and Its Derivatives

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vitro dose-response assays for 1-(2-Methoxyphenyl)piperazine (oMeOPP), a known serotonergic and dopaminergic agent. The principles and protocols detailed herein are also applicable to its structural analogs, including N-methylated derivatives like 2-(2-Methoxyphenyl)-1-methylpiperazine.

Introduction and Scientific Context

Phenylpiperazines are a significant class of compounds that interact with neurotransmitter systems, making them a focal point for drug discovery in neuroscience. 1-(2-Methoxyphenyl)piperazine (oMeOPP), a prominent member of this family, demonstrates notable affinity for serotonin and dopamine receptors.[1] Specifically, it acts as a partial agonist at the serotonin 5-HT1A receptor and as a blocker of dopaminergic receptors.[2][3][4] This dual activity suggests its potential therapeutic relevance in conditions ranging from hypertension to central nervous system disorders.[1]

Characterizing the potency and efficacy of oMeOPP and its derivatives is fundamental to understanding their pharmacological profile. The dose-response assay is the cornerstone of this characterization, providing quantitative data on the relationship between compound concentration and biological response.[5][6] This guide presents a robust, cell-based protocol designed to generate reliable and reproducible dose-response curves, enabling the determination of key parameters such as the half-maximal inhibitory or effective concentration (IC50/EC50).

Assay Principle

The protocol described employs a cell-based assay to measure the effect of oMeOPP on cell viability or a specific signaling pathway. The core principle is to expose a relevant cell line (e.g., one expressing the 5-HT1A receptor) to a range of compound concentrations. After a defined incubation period, a measurable endpoint is quantified. For this guide, we will focus on an ATP-based cell viability assay, a rapid and highly sensitive method that measures the metabolic activity of the cell population, which is often modulated by receptor signaling.[7] The luminescent signal generated is directly proportional to the amount of ATP present, serving as a proxy for the number of viable cells.[7] By plotting the response against the logarithm of the compound concentration, a sigmoidal dose-response curve is generated, from which the IC50 or EC50 can be derived through non-linear regression.[6]

Safety and Handling Precautions

1-(2-Methoxyphenyl)piperazine and its derivatives are bioactive compounds that require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]

  • Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][10]

  • Exposure: The compound may cause skin, eye, and respiratory irritation.[8][9] In case of contact, rinse the affected area thoroughly with water and seek medical attention if symptoms persist.[8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from ignition sources.[11]

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.[8]

High-Level Experimental Workflow

The overall process for conducting the dose-response assay is summarized in the workflow diagram below. This structured approach ensures consistency and minimizes variability between experiments.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis CellCulture Cell Line Culture & Maintenance CompoundPrep Compound Stock & Serial Dilution Prep AddCompound Dose Plate with Compound Dilutions CompoundPrep->AddCompound PlateCells Seed Cells into Assay Plate PlateCells->AddCompound Incubate Incubate for Defined Period AddCompound->Incubate EndpointAssay Perform Endpoint Assay (e.g., ATP Measurement) Incubate->EndpointAssay ReadPlate Acquire Data (Luminometer) EndpointAssay->ReadPlate AnalyzeData Normalize Data & Fit Dose-Response Curve ReadPlate->AnalyzeData

Caption: High-level workflow for the dose-response assay.

Detailed Application Protocols

Protocol 1: Cell Line Selection and Culture

Rationale: The choice of cell line is critical for a meaningful biological assay. Since oMeOPP is a known 5-HT1A ligand, an ideal cell line would be one that endogenously expresses this receptor at functional levels or a host cell line (e.g., HEK293, CHO) stably transfected to express the human 5-HT1A receptor. This ensures that the observed response is directly linked to the compound's interaction with its primary target.

Materials:

  • HEK293 cells stably expressing human 5-HT1A receptor (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 4.5 g/L glucose

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin solution

  • Selection antibiotic (e.g., G418, Puromycin), if applicable

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Humidified incubator at 37°C, 5% CO2

Procedure:

  • Cell Maintenance: Culture cells in T-75 flasks with complete growth medium (DMEM + 10% FBS + 1% Pen-Strep + selection antibiotic). Maintain cultures in a 37°C, 5% CO2 incubator.

  • Subculturing: Passage cells when they reach 80-90% confluency (typically every 2-3 days).

  • Harvesting for Assay: a. Aspirate the medium and wash the cell monolayer once with sterile PBS. b. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. c. Neutralize the trypsin by adding 7-8 mL of complete growth medium. d. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes. e. Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed medium. f. Count the cells using a hemocytometer or automated cell counter and determine viability (should be >95%).

Protocol 2: Compound Preparation and Serial Dilution

Rationale: Accurate and consistent compound concentrations are essential for a reliable dose-response curve. A high-concentration stock solution is prepared in a suitable solvent (like DMSO) and then serially diluted to create the final concentrations for the assay. This method minimizes pipetting errors and ensures a consistent final solvent concentration across all wells.

Materials:

  • 1-(2-Methoxyphenyl)piperazine (powder form)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Assay medium (e.g., DMEM with low serum, like 0.5% FBS)

  • Sterile microcentrifuge tubes or a 96-well deep-well plate

  • Calibrated pipettes

Procedure:

  • Stock Solution (10 mM): a. Calculate the mass of oMeOPP needed to prepare a 10 mM stock solution (Molar Mass: 192.26 g/mol ). b. Dissolve the weighed compound in the appropriate volume of 100% DMSO. Vortex thoroughly to ensure complete dissolution. c. Aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

  • Serial Dilution Plate: a. For a 9-point dose-response curve, label columns 1-10 of a 96-well plate. Column 10 will be for the highest concentration, and column 1 will be the lowest. Column 11 will be the vehicle control. b. Prepare an intermediate dilution of the 10 mM stock in assay medium. For example, to achieve a top assay concentration of 10 µM, you might create a 200 µM intermediate stock (a 2X solution). c. Add a fixed volume of assay medium (e.g., 50 µL) to wells in columns 1-9. d. Add double the volume (e.g., 100 µL) of your 200 µM intermediate stock to the well in column 10. e. Perform a 1:2 or 1:3 serial dilution: Transfer 50 µL from column 10 to column 9, mix well, then transfer 50 µL from column 9 to column 8, and so on, down to column 1. Discard the final 50 µL from column 1. f. This creates a plate with a range of 2X concentrations ready for dosing.

Protocol 3: Performing the Dose-Response Assay

Rationale: This protocol integrates the prepared cells and compound dilutions into a 96-well format for high-throughput analysis. Including appropriate controls (vehicle and no-cell) is a self-validating step crucial for data normalization and quality control.[12]

Materials:

  • White, opaque 96-well assay plates (for luminescence)

  • Prepared cell suspension (from Protocol 1)

  • Prepared compound dilution plate (from Protocol 2)

  • Assay medium

  • ATP-based cell viability reagent (e.g., CellTiter-Glo®)

  • Multichannel pipette

Procedure:

  • Cell Seeding: a. Dilute the cell suspension to the optimal seeding density in assay medium. This density must be determined empirically to ensure cells are in the exponential growth phase throughout the assay.[13] A typical starting point is 5,000-10,000 cells per well. b. Using a multichannel pipette, dispense 50 µL of the cell suspension into each well of the 96-well assay plate, leaving a few wells empty for "no-cell" background controls. c. Incubate the plate for 4-6 hours (or overnight) to allow cells to attach.

  • Compound Dosing: a. Transfer 50 µL from each well of the 2X compound dilution plate to the corresponding wells of the cell plate. This brings the final volume to 100 µL and dilutes the compound to the final 1X concentration. b. Add 50 µL of assay medium containing the same final DMSO concentration as the treated wells to the "vehicle control" wells. c. Add 100 µL of assay medium to the "no-cell" background wells.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2. The incubation time should be sufficient to observe a compound-induced effect.

  • Endpoint Measurement (ATP Assay): a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 20-30 minutes. b. Prepare the ATP assay reagent according to the manufacturer's instructions. c. Add a volume of reagent equal to the volume of medium in each well (e.g., 100 µL). d. Place the plate on an orbital shaker for 2-5 minutes to induce cell lysis. e. Allow the luminescent signal to stabilize for 10-15 minutes. f. Read the luminescence on a plate reader.

Mechanism of Action: Signaling Pathway

1-(2-Methoxyphenyl)piperazine primarily acts on the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). Upon binding, it activates the inhibitory G-protein (Gi/o), which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

G compound oMeOPP receptor 5-HT1A Receptor compound->receptor Binds & Activates gi Gi/o Protein receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac response Cellular Response (e.g., ↓ Proliferation) camp->response

Caption: Simplified signaling pathway of oMeOPP at the 5-HT1A receptor.

Data Analysis and Interpretation

1. Data Normalization:

  • First, subtract the average background signal (from "no-cell" wells) from all other measurements.

  • Normalize the data as a percentage of the vehicle control. The formula is: % Response = (Signal_treated / Signal_vehicle) * 100

2. Curve Fitting:

  • Plot the normalized response (%) on the Y-axis against the logarithm of the compound concentration on the X-axis.

  • Use a non-linear regression model, typically the four-parameter logistic (4PL) equation, to fit the data.[6] Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

  • From this model, you can determine the EC50 (or IC50) and the Hill Slope.

3. Sample Data Presentation: The processed data should be summarized in a clear, tabular format.

Concentration (µM)Log(Concentration)Avg. Luminescence (RLU)Normalized Response (%)
10.0001.0015,23015.2
3.3300.5220,54020.5
1.1100.0535,67035.7
0.370-0.4355,89055.9
0.123-0.9178,12078.1
0.041-1.3991,34091.3
0.014-1.8698,56098.6
0.005-2.33101,230101.2
0.000 (Vehicle)N/A100,000100.0

Calculated Parameters:

  • IC50: The concentration of the compound that elicits a 50% reduction in the measured response. A lower IC50 indicates higher potency.

  • Hill Slope: Describes the steepness of the curve. A value of ~1 suggests a standard 1:1 binding interaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No Dose-Response (Flat Curve) - Compound is inactive in this assay/cell line.- Compound concentration range is incorrect.- Compound precipitated out of solution.- Confirm target expression in the cell line.- Test a much wider concentration range (e.g., 1 nM to 100 µM).- Check compound solubility in assay medium.
High Well-to-Well Variability - Inconsistent cell seeding.- Pipetting errors during dilution or dosing.- Edge effects in the 96-well plate.- Ensure cell suspension is homogenous before seeding.- Use calibrated pipettes; practice consistent technique.- Avoid using the outer wells of the plate or fill them with PBS.
Poor Curve Fit (High R² value) - Insufficient data points, especially on the plateaus.- Assay window is too small.- Use more concentrations (e.g., 12-point curve).- Ensure the highest concentration gives a maximal effect and the lowest gives no effect.[13]- Optimize the assay to increase the signal-to-background ratio.

References

  • Study on action mechanism of 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) in acquisition, formation, and consolidation of memory in mice. PubMed. [Link]

  • para-Methoxyphenylpiperazine. Wikipedia. [Link]

  • N-o-Methoxyphenylpiperazine: a simple blocker of dopaminergic receptors in the brain. Journal of Pharmacy and Pharmacology | Oxford Academic. [Link]

  • N-o-Methoxyphenylpiperazine: a simple blocker of dopaminergic receptors in the brain. Europe PMC. [Link]

  • ortho-Methoxyphenylpiperazine. Wikipedia. [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology - Sorger Lab. [Link]

  • Setting up a Dose Response Protocol. CDD Support. [Link]

  • N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE. Inxight Drugs. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. [Link]

  • New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. PubMed. [Link]

  • The Serotonin Agonist M-Chlorophenylpiperazine (mCPP) Binds to Serotonin Transporter Sites in Human Brain. PubMed. [Link]

  • How Do I Perform a Dose-Response Experiment?. GraphPad. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing impurity formation during 2-(2-Methoxyphenyl)-1-methylpiperazine production

This guide addresses the technical challenges in synthesizing 2-(2-Methoxyphenyl)-1-methylpiperazine . CRITICAL SCOPE NOTE: This guide strictly addresses the C2-substituted piperazine scaffold (where the aryl group is at...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges in synthesizing 2-(2-Methoxyphenyl)-1-methylpiperazine .

CRITICAL SCOPE NOTE: This guide strictly addresses the C2-substituted piperazine scaffold (where the aryl group is attached to a carbon atom of the ring), not the more common N1-aryl congener (1-(2-methoxyphenyl)piperazine). Due to the steric hindrance introduced by the C2-aryl group, the N1 nitrogen is significantly less nucleophilic than the N4 nitrogen, making direct methylation regiochemically difficult.

Executive Summary: The Steric-Electronic Conflict

The primary failure mode in producing 2-(2-Methoxyphenyl)-1-methylpiperazine from its unmethylated precursor is regiochemical scrambling . The bulky 2-methoxyphenyl group at the C2 position creates significant steric shielding around N1. Consequently, standard alkylating agents preferentially attack the unhindered N4 position, leading to the formation of the unwanted 4-methyl isomer and 1,4-dimethyl (quaternary) impurities.

This guide provides a troubleshooting framework to bypass these thermodynamic traps using kinetic control and protective group strategies.

Module 1: Troubleshooting Guides (Q&A)
Q1: I am seeing high levels of the 4-methyl regioisomer. Why is the reaction targeting the "wrong" nitrogen?

Diagnosis: You are likely attempting direct methylation (e.g., using Methyl Iodide) on the unprotected scaffold. The Mechanism: In 2-substituted piperazines, the N4 nitrogen is distal to the substituent and remains sterically accessible. The N1 nitrogen is adjacent to the bulky aryl group. Under standard nucleophilic substitution conditions (


), the reaction rate at N4 is orders of magnitude faster than at N1.
Corrective Action:  You must invert the reactivity profile by blocking the N4 position.
  • Protect N4: React the starting material with Di-tert-butyl dicarbonate ((Boc)₂O) at 0°C. The unhindered N4 will react selectively to form the N4-Boc intermediate.

  • Methylate N1: Perform reductive amination on the N1 nitrogen (now the only free amine).

  • Deprotect: Remove the Boc group with TFA or HCl/Dioxane.

Q2: I switched to Eschweiler-Clarke conditions (Formaldehyde/Formic Acid), but I’m detecting quaternary ammonium salts. How do I stop at the tertiary amine?

Diagnosis: While Eschweiler-Clarke generally prevents quaternization, the high temperatures (reflux >90°C) required to methylate the hindered N1 position can drive over-alkylation if the stoichiometry is uncontrolled. The Mechanism: The Eschweiler-Clarke reaction relies on the formation of an iminium ion intermediate.[1][2][3] Quaternization is theoretically impossible mechanistically via this route because a tertiary amine cannot form an iminium ion.[2] However, if you are detecting "quats," it is likely due to direct alkylation by impurities in the formaldehyde source or side reactions involving methanol (often present as a stabilizer in formalin). Corrective Action:

  • Switch Reagents: Replace Formic Acid (thermal reductant) with Sodium Triacetoxyborohydride (STAB) . This allows the reaction to proceed at room temperature (20–25°C), significantly reducing thermal byproducts.

  • Protocol Adjustment: Use anhydrous conditions with Paraformaldehyde instead of Formalin to eliminate methanol-induced side reactions.

Q3: My product contains a phenolic impurity (loss of the methoxy group). Is the acid workup too harsh?

Diagnosis: Yes. The methoxy group on the phenyl ring is susceptible to O-demethylation in the presence of strong Lewis acids or high temperatures combined with acidic media (e.g., HBr or HI generated if Methyl Iodide was used). The Mechanism: If you used Methyl Iodide (MeI), the byproduct is HI (Hydroiodic Acid), a potent ether-cleaving agent. If you used high-temperature reflux with Formic Acid, the acidic environment can also promote cleavage over long durations. Corrective Action:

  • Avoid Halides: Do not use MeI. Use reductive amination (Formaldehyde/Hydride).[1][2]

  • Buffer the Workup: Ensure your deprotection step (removing Boc) is controlled. Use 4M HCl in Dioxane at room temperature rather than refluxing HBr.

Module 2: Visualizing the Impurity Pathways

The following diagram illustrates the kinetic competition between the desired N1-methylation and the kinetically favored N4-methylation.

ImpurityPathways Start 2-(2-Methoxyphenyl) piperazine DirectAlk Direct Methylation (MeI / Base) Start->DirectAlk Reagents Added Impurity_N4 IMPURITY A: 4-Methyl Isomer (Major Product) DirectAlk->Impurity_N4 Fast Reaction (Unhindered N4) Target TARGET: 1-Methyl Isomer DirectAlk->Target Slow Reaction (Hindered N1) Impurity_Quat IMPURITY B: 1,4-Dimethyl Quat (Over-Alkylation) Impurity_N4->Impurity_Quat Excess MeI Target->Impurity_Quat Excess MeI

Figure 1: Direct methylation leads to the N4-isomer due to steric accessibility. The N1-isomer is kinetically disfavored without protecting groups.

Module 3: Optimized Experimental Protocol

This protocol uses a Protection-Deprotection Strategy to guarantee regioselectivity.

Phase 1: Selective N4-Protection
  • Dissolution: Dissolve 10.0 mmol of 2-(2-methoxyphenyl)piperazine in DCM (50 mL).

  • Cooling: Cool to 0°C in an ice bath.

  • Addition: Add 0.95 equivalents (9.5 mmol) of Di-tert-butyl dicarbonate ((Boc)₂O) dropwise dissolved in DCM.

    • Why 0.95 eq? To ensure no Bis-Boc formation occurs. The unhindered N4 reacts immediately.

  • Workup: Wash with water, dry over Na₂SO₄, and concentrate.

    • Checkpoint: Verify Mono-Boc protection via TLC or LC-MS.

Phase 2: N1-Methylation (Reductive Amination)
  • Reaction: Dissolve the N4-Boc intermediate in 1,2-Dichloroethane (DCE).

  • Reagents: Add Paraformaldehyde (3.0 eq) and stir for 30 mins to form the hemiaminal/imine.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (3.0 eq) portion-wise.

  • Conditions: Stir at Room Temperature for 12–16 hours.

    • Why STAB? It is milder than Cyanoborohydride and avoids toxic cyanide byproducts [1].

  • Quench: Quench with saturated NaHCO₃. Extract with DCM.

Phase 3: Deprotection & Isolation
  • Cleavage: Dissolve the crude N1-methyl-N4-Boc intermediate in 4M HCl in Dioxane . Stir for 2 hours at RT.

  • Basification: Evaporate solvent. Dissolve residue in water. Adjust pH to >12 using 2M NaOH.

  • Extraction: Extract the free base into DCM.

  • Purification: If necessary, recrystallize from Hexane/EtOAc.

Module 4: Impurity Data & Specifications
Impurity TypeStructure / IDOriginLimit Strategy
Regioisomer 4-Methyl-2-(2-methoxyphenyl)piperazineReaction at unhindered N4Use N4-Boc protection; avoid direct alkylation.
Over-Alkylated 1,4-Dimethyl quaternary saltReaction of tertiary amine with alkylatorUse Reductive Amination (STAB) instead of Alkyl Halides.
Oxidative N-OxidesPeroxide impurities in solventsUse fresh, peroxide-free ether/THF; store under Nitrogen.
Hydrolytic Phenolic derivatives (Demethylation)Acid cleavage of methoxy etherMaintain reaction temp <100°C; avoid HI/HBr.
Module 5: Logical Workflow for Purification

PurificationLogic Crude Crude Reaction Mixture (Post-Deprotection) AcidWash Acid/Base Extraction (Dissolve in dilute HCl) Crude->AcidWash Step1 Wash with Organic Solvent (Ether/DCM) AcidWash->Step1 Aqueous Aqueous Layer (Contains Product Salt) Step1->Aqueous Product stays in Water OrganicWaste Organic Layer (Removes Non-Basic Impurities) Step1->OrganicWaste Neutrals/Acids removed Basify Basify to pH > 12 (NaOH) Aqueous->Basify FinalExtract Extract with DCM Basify->FinalExtract Product moves to Organic

Figure 2: Acid-Base extraction logic to isolate the basic piperazine product from non-basic synthetic debris.

References
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Master Organic Chemistry. (2017). "Reductive Amination: The Best Way to Make Secondary and Tertiary Amines."

  • National Center for Biotechnology Information. (2022). "Selective Biocatalytic N-Methylation of Unsaturated Heterocycles." Angewandte Chemie International Edition, 61(48).[4]

  • Organic Chemistry Portal. (2024). "Eschweiler-Clarke Reaction: Mechanism and Modifications."

Sources

Optimization

Technical Support Center: HPLC Analysis of 2-(2-Methoxyphenyl)-1-methylpiperazine

Current Status: Operational Topic: Troubleshooting Peak Tailing & Method Optimization Ticket Priority: High (Method Development/QC) Diagnostic Overview: The "Piperazine Problem" User Query: "Why does 2-(2-Methoxyphenyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Peak Tailing & Method Optimization Ticket Priority: High (Method Development/QC)

Diagnostic Overview: The "Piperazine Problem"

User Query: "Why does 2-(2-Methoxyphenyl)-1-methylpiperazine consistently tail on my standard C18 column, even with good equilibration?"

Technical Analysis: The root cause is a "perfect storm" of chemical interactions between your analyte and the stationary phase.[1] 2-(2-Methoxyphenyl)-1-methylpiperazine is a basic arylpiperazine .[1][2] Its structure contains two nitrogen atoms: a tertiary amine (N-methyl) and a secondary amine (part of the ring), combined with a lipophilic methoxyphenyl group.[1]

  • Basicity (pKa): Piperazine derivatives typically exhibit pKa values around 9.0–9.8 for the most basic nitrogen [1, 2].[1][2] At neutral pH (pH 6–8), the molecule is fully protonated (positively charged).[1]

  • Silanol Activity: Standard silica-based columns have residual silanol groups (

    
    ).[1][2] Above pH 3.5, these silanols ionize to 
    
    
    
    .[1][2]
  • The Interaction: The positively charged amine on your piperazine undergoes a strong ion-exchange interaction with the negatively charged silanols.[1][2] This is a secondary retention mechanism that is slower than the primary hydrophobic interaction, causing the "tail" of the peak to drag.[1]

Visualizing the Problem (Mechanism)

TailingMechanism cluster_0 Stationary Phase Surface (pH 7.0) Silanol Ionized Silanol (Si-O⁻) Result Result: Peak Tailing (As > 1.5) Silanol->Result C18 C18 Ligand (Hydrophobic) Analyte 2-(2-Methoxyphenyl)- 1-methylpiperazine (Protonated BH⁺) Analyte->Silanol Secondary Interaction (Slow/Tailing) Analyte->C18 Primary Retention (Fast/Symmetrical)

Figure 1: The dual-retention mechanism causing peak tailing. The secondary electrostatic interaction with silanols delays a portion of the analyte population.[1]

Mobile Phase Optimization Protocols

User Query: "What can I add to my mobile phase to fix this without buying a new column?"

Solution: You must disrupt the amine-silanol interaction.[1][2] Choose one of the following strategies based on your detection method (UV vs. MS).

Strategy A: The "Blocker" (Best for UV Detection)

Add Triethylamine (TEA). TEA is a stronger base than many analytes.[1][2] It saturates the active silanol sites on the column, effectively "capping" them so your piperazine derivative cannot bind [3, 4].[1]

  • Protocol: Add 10–20 mM Triethylamine to the aqueous portion of your mobile phase.[1][2]

  • Crucial Step: You must adjust the pH of the buffer after adding TEA.[1] A common target is pH 3.0 (using Phosphoric Acid) or pH 7.0 (using Phosphate buffer).[1][2]

  • Warning: TEA is not recommended for LC-MS (signal suppression and contamination).[1][2]

Strategy B: The "Suppressor" (High pH Method)

Operate at pH > 10. If you use a Hybrid Particle Column (e.g., Waters XBridge, Phenomenex Gemini), you can raise the pH to 10.5 using Ammonium Hydroxide or Ammonium Bicarbonate.[1]

  • Mechanism: At pH 10.5, the piperazine (pKa ~9.[1]2) becomes deprotonated (neutral).[1][2] Neutral molecules do not interact with silanols via ion exchange [5].[1][2]

  • Benefit: Often results in the sharpest peaks and highest retention.[1][2]

Strategy C: The "Pair" (Chaotropic Agents)

Add Trifluoroacetic Acid (TFA) or Perchlorate. [1]

  • Protocol: Use 0.05% to 0.1% TFA in water/acetonitrile.[1][2]

  • Mechanism: TFA forms an ion pair with the positively charged amine.[1][2] This neutralizes the charge and increases hydrophobicity.[1][2]

  • Trade-off: TFA suppresses MS ionization significantly.[1][2] For MS, use Formic Acid (weaker tailing suppression) or Ammonium Formate at high concentration (20mM).[1][2]

Comparison of Modifiers
ModifierMechanismMS Compatible?Tailing ReductionRecommended Concentration
Triethylamine (TEA) Silanol BlockingNo Excellent10–20 mM
TFA Ion PairingPoor (Suppression)Very Good0.05% – 0.1% v/v
Ammonium Formate Ionic Strength/pHYesModerate10–25 mM
Ammonium Hydroxide pH Control (>10)YesExcellentAdjust to pH 10.5

Hardware Selection: Column Technology

User Query: "I need a new column. Which one guarantees a symmetrical peak for this piperazine?"

Recommendation: Stop using standard "Type A" silica C18 columns. You need Base-Deactivated or Hybrid technology.[1][2]

  • Hybrid Particles (Best Choice):

    • Examples: Waters XBridge BEH C18, Phenomenex Gemini-NX.[1][2]

    • Why: These use ethylene-bridged hybrid (BEH) particles that are stable at high pH (up to pH 12).[1][2] They allow you to use Strategy B (High pH) which is the ultimate cure for piperazine tailing [1, 5].[1][2]

  • Polar-Embedded / Polar-Endcapped:

    • Examples: Waters SymmetryShield RP18, Agilent Zorbax Bonus-RP.[1][2]

    • Why: These have a polar group embedded near the silica surface.[1][2][3] This creates a "water shield" that prevents the piperazine from reaching the silanols.[1]

  • Charged Surface Hybrid (CSH):

    • Examples: Waters CSH C18.[1][2]

    • Why: The surface is slightly positively charged.[1][2] This repels the positively charged piperazine (Coulombic repulsion), preventing it from touching the surface silanols.[1]

Troubleshooting Decision Tree

Follow this logical path to resolve your specific issue.

TroubleshootingTree Start Start: Peak Tailing Detected CheckCol Is Column Standard C18? Start->CheckCol CheckMS Is Detection MS or UV? CheckCol->CheckMS Yes (Standard) HybridPath Action: Raise pH to 10.5 (Ammonium Hydroxide) CheckCol->HybridPath No (Hybrid/Modern) UV_Path Action: Add 0.1% TEA Adjust pH to 3.0 CheckMS->UV_Path UV MS_Path Action: Switch to High Ionic Strength (25mM Ammonium Formate) CheckMS->MS_Path MS ReEval Check Sample Load (Dilute 10x) UV_Path->ReEval Still Tailing? MS_Path->ReEval HybridPath->ReEval

Figure 2: Step-by-step troubleshooting logic for basic analytes.

Frequently Asked Questions (FAQs)

Q: I see a "shoulder" on the peak, not just tailing. Is this the same issue? A: Likely not. A shoulder often indicates volume overload or a diluent mismatch .[2]

  • Test: If your sample is dissolved in 100% Methanol but your mobile phase is 90% Water, the strong solvent (Methanol) carries the analyte too fast initially.[1]

  • Fix: Dissolve your sample in the mobile phase (or a weaker solvent).[1][2]

Q: Can I use ion-pairing reagents like Hexanesulfonate? A: Yes, but proceed with caution.[1][2] Sulfonates (e.g., Sodium Hexanesulfonate) are very effective for piperazines because they form strong neutral complexes.[1][2]

  • Downside: They require long equilibration times (approx. 50–100 column volumes) and are essentially permanent modifications to the column.[1][2] Do not use that column for other methods afterward.

Q: What is the recommended detection wavelength? A: While the piperazine ring itself has low UV absorption (near 200-210 nm), the 2-methoxyphenyl group provides a chromophore.[1]

  • Recommendation: Set your UV detector to 254 nm or 280 nm .[1][2] Avoiding low UV (200-210 nm) reduces baseline noise from mobile phase additives like TEA or Formic Acid.[1][2]

References

  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. Application Note. Available at: [Link][1]

  • Khalili, F., Henni, A., & East, A. L. (2009).[1][4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914-2917.[1] Available at: [Link][1]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Available at: [Link][1]

  • McCalley, D. V. (2010).[1][2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography.[1] Journal of Chromatography A, 1217(6), 858-880.[1]

  • Phenomenex. (2025).[1][2][5][6] How to Reduce Peak Tailing in HPLC? Technical Guide.[1][2] Available at: [Link]

Sources

Troubleshooting

Identifying common contaminants in commercial 2-(2-Methoxyphenyl)-1-methylpiperazine

Technical Support Center: Purity Assurance for 2-(2-Methoxyphenyl)-1-methylpiperazine Topic: Identifying Common Contaminants & Troubleshooting Purity Issues Product Class: Chiral Aryl-Piperazine Building Blocks Target Au...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purity Assurance for 2-(2-Methoxyphenyl)-1-methylpiperazine

Topic: Identifying Common Contaminants & Troubleshooting Purity Issues Product Class: Chiral Aryl-Piperazine Building Blocks Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1][2][3]

Lead Scientist’s Introduction

Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist.[1]

You are likely working with 2-(2-Methoxyphenyl)-1-methylpiperazine because you are exploring novel CNS-active scaffolds where the spatial arrangement of the aryl group is critical for receptor binding (e.g., 5-HT or Dopamine receptors).

Critical Distinction: Before we troubleshoot, verify your structure. This guide addresses the C2-substituted piperazine (phenyl ring attached to Carbon-2), not the more common N-substituted 1-(2-methoxyphenyl)piperazine.[2][3] Confusing these isomers is the #1 cause of "impurity" false positives due to retention time mismatches.[1]

This scaffold presents unique stability challenges compared to standard N-aryl piperazines, specifically regarding chiral integrity , steric oxidation , and regio-isomeric byproducts .[1][2][3]

Module 1: Troubleshooting Guide (Q&A)

Q1: I see a persistent "ghost peak" at RRT ~0.92 in my HPLC trace. It shares the same UV spectrum as my product. What is it?

Diagnosis: This is likely the Des-methyl precursor (2-(2-Methoxyphenyl)piperazine).[1][2][3] Technical Context: Synthetically, this molecule is often produced by methylating the C2-aryl piperazine intermediate.[1][2][3] Because the C2-aryl group creates significant steric hindrance near the N1 nitrogen, the methylation reaction (reductive amination or alkylation) can be sluggish.

  • Why it persists: The des-methyl impurity is structurally nearly identical, leading to co-elution on standard C18 columns.[1][3]

  • Action Plan:

    • Check MS: Look for a mass of [M-14] .[1][3]

    • Modify Method: Increase the pH of your mobile phase to >9.5 (using Ammonium Bicarbonate).[1][3] The secondary amine (impurity) will deprotonate differently than your tertiary amine (product), improving resolution.

Q2: My LC-MS shows a peak with [M+16] and [M+32]. Is this a synthesis byproduct?

Diagnosis: No, this is likely in-situ oxidation (N-Oxides) occurring during storage or sample prep.[1][2][3] Technical Context: Piperazines are electron-rich.[1][2][3] The "1-methyl" nitrogen is particularly susceptible to oxidation by atmospheric oxygen, forming the N-oxide.[2][3]

  • The Trap: If you use protic solvents (Methanol/Water) and let the sample sit in the autosampler for >24 hours, this peak grows.[1]

  • Action Plan:

    • Immediate: Re-run the sample using freshly degassed acetonitrile.

    • Prevention: Store the bulk compound under Argon/Nitrogen.[1][3]

    • Differentiation: If the peak is [M+14], it is a Piperazinone (oxidation of a ring carbon), which is a permanent synthesis impurity, not a storage artifact.[1]

Q3: I purchased "Enantiopure" material, but my biological assay data is inconsistent. Could it be racemic?

Diagnosis: You are likely dealing with Enantiomeric Contamination (Eutomer/Distomer mixture). Technical Context: The C2 chiral center is benzylic.[1][3] If the synthesis involved a reduction of a pyrazine precursor (a common route), the product is naturally racemic. Resolution via chiral tartrate salts is common but often leaves 1-5% of the wrong enantiomer.[2][3]

  • Standard HPLC won't see this. You need Chiral HPLC.[1][3]

  • Action Plan: Run the Chiral Purity Protocol (see Module 3).

Module 2: Common Contaminants Profile

The following table summarizes the impurities specific to the C2-aryl, N1-methyl scaffold.

Impurity TypeChemical IdentityOriginDetection (LC-MS)Removal Strategy
Precursor 2-(2-Methoxyphenyl)piperazineIncomplete Methylation (Steric hindrance)[M-14]H+Scavenge with Isocyanate resin or recrystallize as HCl salt.[2][3]
Aromatized 2-(2-Methoxyphenyl)pyrazineIncomplete Reduction of starting material[M-4]H+ (High UV absorbance)Acid/Base extraction (Pyrazines are much less basic).[2][3]
Regioisomer 2-(3-Methoxyphenyl)... or 2-(4-...)Impure Boronic Acid starting materialIsobaric (Same Mass)Requires High-Resolution HPLC (Phenyl-Hexyl column).[2][3]
Oxidation N-Oxide derivativeStorage / Air exposure[M+16]H+Reduction with Zn/AcOH or discard.[1][2][3]
Dimer N,N'-Methylene bridged dimerFormaldehyde side-reaction (if reductive amination used)[2M+12]Preparative HPLC (Very lipophilic).[2][3]

Module 3: Validated Analytical Protocols

Protocol A: High-pH HPLC for Impurity Profiling

Standard acidic methods (0.1% Formic Acid) often fail to separate the des-methyl impurity due to peak tailing.[2][3]

  • Column: Waters XBridge C18 or Agilent Zorbax Extend-C18 (Base-resistant).[1][2][3]

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0).[1][3]

  • Mobile Phase B: Acetonitrile.[1][3][4][5]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow: 1.0 mL/min.[1][3]

  • Detection: UV 210 nm (Piperazine ring) and 270 nm (Anisole ring).[1][3]

  • Why this works: At pH 10, the piperazine is non-ionized (free base), reducing silanol interactions and maximizing hydrophobic selectivity between the Methyl and Des-methyl forms.

Protocol B: Chiral Purity Verification
  • Column: Daicel Chiralpak AD-H or IC (Amylose/Cellulose based).[1][2][3]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][3]

  • Mode: Isocratic.

  • Expected Result: Enantiomers should separate with resolution (Rs) > 1.5.

Module 4: Visualizing the Contamination Logic

The following diagram illustrates the decision pathway for identifying impurities based on analytical feedback.

ImpurityLogic Start Unknown Impurity Detected CheckMS Step 1: Check Mass Spectrum Start->CheckMS MassM14 Mass = [M-14] CheckMS->MassM14 Loss of Methyl MassM16 Mass = [M+16] CheckMS->MassM16 Gain of Oxygen MassIso Mass = Isobaric (Same MW) CheckMS->MassIso No Mass Change DesMethyl Des-Methyl Impurity (Incomplete Reaction) MassM14->DesMethyl NOxide N-Oxide (Storage Oxidation) MassM16->NOxide IsomerCheck Step 2: Check Retention/Chirality MassIso->IsomerCheck ChiralCol Run Chiral HPLC IsomerCheck->ChiralCol If 50/50 split RegioCol Run Phenyl-Hexyl Column IsomerCheck->RegioCol If minor peak WrongEnant Enantiomer (Chiral Impurity) ChiralCol->WrongEnant RegioIso Regioisomer (3-Methoxy analog) RegioCol->RegioIso

Caption: Decision tree for categorizing impurities in 2-(2-Methoxyphenyl)-1-methylpiperazine based on Mass Spectrometry and Chromatographic behavior.

References & Authoritative Grounding

  • Chemical Structure & Nomenclature:

    • Clarification of Isomers: National Center for Biotechnology Information.[1][3] PubChem Compound Summary for 1-(2-Methoxyphenyl)piperazine (The N-aryl isomer, often confused).[2][3] PubChem CID 1346.[1][3] Link[3]

    • Specific C2-Aryl Scaffold: ChemicalBook. "2-(2-Methoxy-phenyl)-piperazine | 65709-27-5".[2][3] (Precursor to the 1-methyl target).[2][3] Link

  • Analytical Methodologies:

    • Piperazine Impurity Profiling: BenchChem.[1][3][5] "A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives." (Discusses derivatization and pH control for piperazines). Link

    • Degradation Pathways: University of Texas at Austin.[1] "Thermal degradation and oxidation of aqueous piperazine." (Mechanisms of N-oxidation and ring opening). Link[3]

  • Synthesis & Side Reactions:

    • Reductive Amination Risks: Daicel Pharma Standards.[1][3][6] "Piperazine Impurities and Synthesis." (Details on synthesis-derived contaminants like dimers and regioisomers). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 2-(2-Methoxyphenyl)-1-methylpiperazine Purity

This guide provides a comprehensive comparison of analytical methodologies for the validation of purity for 2-(2-Methoxyphenyl)-1-methylpiperazine. It is intended for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of purity for 2-(2-Methoxyphenyl)-1-methylpiperazine. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for quality control and impurity profiling. The focus is on providing a deep, technical understanding of the available techniques, their underlying principles, and the practical aspects of method validation in line with industry standards.

Introduction: The Criticality of Purity in Drug Development

2-(2-Methoxyphenyl)-1-methylpiperazine is a molecule of interest in pharmaceutical research. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount. Impurities can arise from the synthesis process, degradation, or storage and may impact the efficacy and safety of the final drug product. Therefore, validated analytical methods are essential for the accurate quantification of the main compound and the detection and control of any impurities.

This guide will compare two of the most powerful and commonly employed analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The comparison will be framed within the context of the International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures, which provides a framework for ensuring that an analytical method is suitable for its intended purpose.[1][2][3]

A Head-to-Head Comparison: HPLC vs. GC-MS for Purity Analysis

The choice between HPLC and GC-MS for the analysis of 2-(2-Methoxyphenyl)-1-methylpiperazine depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, the required sensitivity, and the need for structural elucidation of unknown impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

  • Principle of Separation: For a compound like 2-(2-Methoxyphenyl)-1-methylpiperazine, a reverse-phase HPLC method is typically the most suitable.[4] In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. More polar impurities will elute earlier, while more non-polar impurities will be retained longer.

  • Advantages for this Analysis:

    • Versatility: HPLC can be coupled with various detectors, with UV-Vis being the most common for routine purity analysis due to the presence of a chromophore in the 2-(2-methoxyphenyl) group.

    • Non-destructive: The technique is non-destructive, allowing for the collection of fractions for further analysis if needed.

    • Robustness: Well-developed HPLC methods are known for their robustness and reproducibility in quality control environments.

  • Limitations:

    • Peak Co-elution: There is a possibility of impurities co-eluting with the main peak or with each other, which can complicate accurate quantification.

    • Limited Structural Information: A standard UV-Vis detector provides no structural information about unknown impurities. Coupling HPLC with a mass spectrometer (LC-MS) can overcome this limitation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is ideal for volatile and thermally stable compounds.

  • Principle of Separation and Detection: In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium or hydrogen) carries the sample through the column, and separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its identification.

  • Advantages for this Analysis:

    • High Specificity: The mass spectrometer provides a high degree of specificity, making it excellent for identifying and quantifying impurities, even at trace levels.[5]

    • Structural Elucidation: The fragmentation patterns observed in the mass spectrum can be used to elucidate the structure of unknown impurities.

    • Excellent Sensitivity: GC-MS can achieve very low limits of detection and quantification.[6]

  • Limitations:

    • Thermal Lability: The compound must be thermally stable and sufficiently volatile to be analyzed by GC. Degradation in the hot injector port can be a concern for some molecules.

    • Derivatization: For compounds with poor volatility or active sites, a chemical derivatization step may be necessary, which adds complexity to the sample preparation.[7]

Validation of Analytical Methods: Adhering to ICH Q2(R1) Standards

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The ICH Q2(R1) guideline outlines the validation characteristics that should be considered.[1][2][3][8] The following table compares the expected performance of HPLC-UV and GC-MS for the purity analysis of 2-(2-Methoxyphenyl)-1-methylpiperazine against these parameters.

Validation ParameterHPLC-UVGC-MSRationale and Causality
Specificity Good to ExcellentExcellentSpecificity is the ability to assess the analyte in the presence of impurities.[8] GC-MS is inherently more specific due to the mass-selective detector, which can distinguish between compounds with the same retention time but different mass spectra. HPLC-UV specificity relies on chromatographic resolution.
Linearity & Range ExcellentExcellentBoth techniques can demonstrate a linear relationship between detector response and concentration over a specified range. The range should cover from the reporting level of impurities to above the specification limit.
Accuracy ExcellentExcellentAccuracy is the closeness of the test results to the true value. It is typically assessed by recovery studies of spiked impurities. Both methods are capable of high accuracy.
Precision ExcellentExcellentPrecision is the degree of agreement among individual test results. It is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). Both techniques can achieve excellent precision.
Limit of Detection (LOD) GoodExcellentLOD is the lowest amount of analyte that can be detected. GC-MS typically offers superior sensitivity and thus a lower LOD compared to HPLC-UV.
Limit of Quantification (LOQ) GoodExcellentLOQ is the lowest amount of analyte that can be quantified with acceptable precision and accuracy. Similar to LOD, GC-MS generally provides a lower LOQ.[6]
Robustness GoodGoodRobustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters. The robustness of both methods needs to be carefully evaluated during development.

Experimental Protocols

The following are detailed, step-by-step protocols for the purity determination of 2-(2-Methoxyphenyl)-1-methylpiperazine using HPLC-UV and GC-MS. These protocols are based on established methodologies for similar compounds.[4][6][9]

HPLC-UV Method for Purity Determination

This protocol outlines a reverse-phase HPLC method with UV detection suitable for routine quality control.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 239 nm[10]

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase A:Mobile Phase B (50:50)

Procedure:

  • Standard Preparation: Accurately weigh about 10 mg of 2-(2-Methoxyphenyl)-1-methylpiperazine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Accurately weigh about 10 mg of the 2-(2-Methoxyphenyl)-1-methylpiperazine sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of approximately 0.1 mg/mL.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%. The tailing factor should be not more than 2.0, and the theoretical plates should be not less than 2000.

  • Analysis: Inject the standard and sample solutions in duplicate.

  • Calculation: Calculate the percentage of each impurity in the sample using the following formula:

    % Impurity = (Area_impurity / (Area_main_peak + Sum of all impurity areas)) * 100

GC-MS Method for Impurity Identification and Quantification

This protocol describes a GC-MS method for the identification and quantification of volatile impurities.

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-17 or equivalent (50%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness[6]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 10 minutes at 280 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-550 amu

Procedure:

  • Standard Preparation: Prepare a stock solution of 2-(2-Methoxyphenyl)-1-methylpiperazine reference standard in methanol at a concentration of 1 mg/mL. Prepare a working standard by diluting the stock solution to 0.1 mg/mL with methanol.

  • Sample Preparation: Accurately weigh about 10 mg of the sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample solution.

  • Data Analysis:

    • Identify the main peak corresponding to 2-(2-Methoxyphenyl)-1-methylpiperazine based on its retention time and mass spectrum.

    • Identify known impurities by comparing their retention times and mass spectra with those of reference standards, if available.

    • For unknown impurities, perform a library search (e.g., NIST) and interpret the fragmentation pattern to propose a structure.

    • Quantify impurities using the area percent method, assuming a response factor of 1 for all impurities relative to the main peak unless otherwise determined.

Visualizing the Workflow

Diagrams can help clarify the experimental workflows. Below are Graphviz diagrams illustrating the logical steps in both the HPLC-UV and GC-MS analytical processes.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample & Reference Standard Dissolve Dissolve in Diluent Weigh->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity & Impurity Levels Integrate->Calculate Report Report Calculate->Report Final Report

Caption: HPLC-UV workflow for purity analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Weigh Weigh Sample Dissolve Dissolve in Methanol Weigh->Dissolve Inject Inject into GC Dissolve->Inject Separate GC Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify Impurities (Mass Spectra) Detect->Identify Quantify Quantify Impurities Identify->Quantify Report Report Quantify->Report Impurity Profile Report

Caption: GC-MS workflow for impurity profiling.

Conclusion: Selecting the Right Tool for the Job

Both HPLC-UV and GC-MS are powerful and reliable techniques for assessing the purity of 2-(2-Methoxyphenyl)-1-methylpiperazine. The choice of method should be guided by the specific analytical objective.

  • For routine quality control where known impurities are monitored and high throughput is desired, a validated HPLC-UV method is often the most practical and cost-effective solution.

  • For impurity profiling, structural elucidation of unknown impurities, and in-depth investigations during process development or stability studies, the superior specificity and identification capabilities of GC-MS are invaluable.

In a comprehensive quality control strategy, these methods can be complementary. HPLC-UV can be used for routine purity assays, while GC-MS can be employed to investigate any out-of-specification results or to periodically characterize the impurity profile in more detail. A thorough validation according to ICH Q2(R1) guidelines is essential to ensure the reliability and accuracy of the data generated by either method, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • Pawar, A., et al. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 12(8), 70-78. [Link]

  • SIELC Technologies. Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. [Link]

  • SWGDrug. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. [Link]

  • Reddy, B. S., et al. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal. [Link]

  • Deakin, G., et al. (2012). Analytical Methods for the identification of piperazine-based drugs. RSC Publishing. [Link]

  • Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR, 7(12), 801-807. [Link]

  • Pawłowski, W., & Sznitowska, M. (2005). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]

Sources

Comparative

The Impact of N-Methylation on Phenylpiperazine Pharmacology: A Comparative Analysis

A Technical Guide for Researchers in Neuropharmacology and Medicinal Chemistry The phenylpiperazine scaffold is a cornerstone in the development of centrally acting drugs, demonstrating a remarkable promiscuity for a ran...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Neuropharmacology and Medicinal Chemistry

The phenylpiperazine scaffold is a cornerstone in the development of centrally acting drugs, demonstrating a remarkable promiscuity for a range of neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic systems.[1] A subtle yet profound structural modification to this privileged core is the methylation of the piperazine nitrogen at the 1-position. This seemingly minor addition can dramatically alter a compound's biological activity, influencing its receptor affinity, functional efficacy, and overall pharmacological profile. This guide provides an in-depth comparison of the biological activities of 1-methylphenylpiperazines versus their 1-unsubstituted counterparts, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Crucial Role of the 1-Nitrogen Substituent: A Structural Perspective

The nitrogen atom at the 1-position of the piperazine ring is a key interaction point for many G-protein coupled receptors (GPCRs).[2] In its unsubstituted form, this secondary amine is readily protonated at physiological pH, forming a cationic center that can engage in crucial ionic interactions with acidic residues, such as aspartate, in the binding pockets of aminergic receptors.[2] The introduction of a methyl group at this position (a tertiary amine) maintains the ability to be protonated but introduces steric bulk and alters the electronic distribution of the nitrogen lone pair. This modification can have several consequences:

  • Altered Receptor Affinity: The added methyl group can either enhance or diminish binding affinity depending on the specific receptor subtype and the topography of its binding pocket. In some cases, the methyl group may occupy a hydrophobic sub-pocket, leading to a favorable increase in affinity. Conversely, it could introduce steric hindrance, preventing optimal binding.

  • Modified Functional Activity: N-methylation can shift the functional profile of a ligand. A compound that is an agonist in its unsubstituted form might become a partial agonist or even an antagonist upon methylation, and vice-versa. This is due to the altered conformation the ligand adopts within the receptor, which influences its ability to stabilize the active or inactive state of the GPCR.

  • Changes in Physicochemical Properties: Methylation increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.

Comparative Analysis of Receptor Binding Affinities

To illustrate the impact of N-methylation, the following table summarizes the receptor binding affinities (Ki in nM) for a selection of 1-methylphenylpiperazines and their corresponding 1-unsubstituted analogs at key CNS receptors. Lower Ki values indicate higher binding affinity.

Compound PairReceptor1-Unsubstituted Phenylpiperazine (Ki, nM)1-Methylphenylpiperazine (Ki, nM)Fold ChangeReference
1-Phenylpiperazine vs. 1-Methyl-4-phenylpiperazine5-HT1A1302501.9x decrease[3][4]
5-HT2A2,800>10,000>3.5x decrease[3]
D2>10,000>10,000-[3]
α1-Adrenergic794>10,000>12.5x decrease[5]
1-(3-Chlorophenyl)piperazine (mCPP) vs. 1-(3-Chlorophenyl)-4-methylpiperazine5-HT1A1403202.3x decrease[6]
5-HT2A331504.5x decrease[6]
D21,2002,5002.1x decrease[6]

Analysis of Binding Data: The presented data, while not exhaustive, reveals a general trend where N-methylation tends to decrease the binding affinity of phenylpiperazines for several key monoaminergic receptors. This is particularly evident for the α1-adrenergic receptor and the 5-HT2A receptor. However, the effect is not uniform and is dependent on the specific substitutions on the phenyl ring. This underscores the importance of empirical testing for each new chemical entity.

Elucidating Functional Activity: Beyond Binding Affinity

While binding affinity is a critical parameter, it does not fully describe a compound's biological effect. Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a given receptor. The following sections detail common experimental protocols to assess the functional consequences of N-methylation.

Experimental Protocol: cAMP Functional Assay for Gs/Gi-Coupled Receptors

Many serotonin and dopamine receptors are coupled to Gs (stimulatory) or Gi (inhibitory) proteins, which modulate the intracellular levels of cyclic AMP (cAMP).[7] This protocol describes a method to quantify these changes.

Principle: This assay measures the ability of a test compound to either stimulate (Gs-coupled) or inhibit (Gi-coupled) the production of cAMP in cells expressing the receptor of interest.[2][8]

Methodology:

  • Cell Culture and Plating:

    • Culture HEK293 cells (or other suitable host cells) stably expressing the target receptor (e.g., 5-HT1A) in appropriate growth medium.

    • Seed the cells into 96-well microplates at a density that will result in a confluent monolayer on the day of the assay and incubate overnight.[9]

  • Compound Preparation:

    • Prepare a stock solution of the test compounds (1-methyl and 1-unsubstituted phenylpiperazines) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds in assay buffer to create a concentration-response curve.

  • Assay Procedure (Gi-Coupled Receptor Example):

    • Aspirate the growth medium from the cells and replace it with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 30 minutes.

    • Add the diluted test compounds to the wells.

    • Add a known concentration of an adenylyl cyclase activator (e.g., forskolin) to all wells except the basal control.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.[2][10]

  • Data Analysis:

    • Plot the cAMP levels against the log of the compound concentration.

    • For agonists, calculate the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonists, perform the assay in the presence of a known agonist and calculate the IC50 value (the concentration that inhibits 50% of the agonist response).

camp_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis plate_cells Plate cells expressing target receptor add_pde_inhibitor Add PDE inhibitor (e.g., IBMX) plate_cells->add_pde_inhibitor prepare_compounds Prepare serial dilutions of test compounds add_compounds Add test compounds prepare_compounds->add_compounds add_pde_inhibitor->add_compounds add_forskolin Add adenylyl cyclase activator (forskolin) add_compounds->add_forskolin incubate Incubate at 37°C add_forskolin->incubate lyse_cells Lyse cells incubate->lyse_cells measure_camp Measure cAMP levels (e.g., HTRF) lyse_cells->measure_camp analyze_data Analyze data (EC50/IC50) measure_camp->analyze_data

Caption: Workflow for a cAMP functional assay.

Experimental Protocol: Calcium Mobilization Assay for Gq-Coupled Receptors

Receptors such as the 5-HT2A receptor are coupled to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium levels.[11][12]

Principle: This assay measures the transient increase in intracellular calcium concentration upon activation of a Gq-coupled receptor.[9][13]

Methodology:

  • Cell Culture and Plating:

    • Culture and plate cells expressing the target receptor (e.g., 5-HT2A) as described for the cAMP assay.

  • Dye Loading:

    • Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.

    • Incubate for a specified time (e.g., 1 hour) at 37°C to allow for dye de-esterification.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in a separate microplate.

  • Assay Procedure:

    • Place both the cell plate and the compound plate into a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).

    • Establish a baseline fluorescence reading for the cells.

    • Inject the test compounds into the cell plate and immediately begin kinetic fluorescence readings.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Plot the peak fluorescence response against the log of the compound concentration to determine the EC50 for agonists.

    • For antagonists, pre-incubate the cells with the antagonist before adding a known agonist and measure the inhibition of the agonist-induced calcium flux to determine the IC50.

calcium_flux_workflow cluster_prep Preparation cluster_assay Assay Execution & Detection cluster_analysis Data Analysis plate_cells Plate cells expressing target receptor load_dye Load cells with calcium-sensitive dye plate_cells->load_dye read_baseline Read baseline fluorescence load_dye->read_baseline prepare_compounds Prepare serial dilutions of test compounds inject_compounds Inject test compounds prepare_compounds->inject_compounds read_baseline->inject_compounds kinetic_read Kinetic fluorescence reading inject_compounds->kinetic_read analyze_data Analyze data (EC50/IC50) kinetic_read->analyze_data

Caption: Workflow for a calcium mobilization assay.

Signaling Pathways Modulated by Phenylpiperazines

The biological effects of phenylpiperazines are mediated through their interaction with GPCRs, which trigger intracellular signaling cascades. The diagrams below illustrate the canonical signaling pathways for Gi and Gq-coupled receptors.

gi_signaling_pathway Ligand 1-Phenylpiperazine (Agonist) Receptor Gi-Coupled Receptor (e.g., 5-HT1A, D2) Ligand->Receptor binds G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., neuronal inhibition) PKA->Cellular_Response phosphorylates targets

Caption: Simplified Gi-coupled GPCR signaling pathway.

gq_signaling_pathway Ligand 1-Phenylpiperazine (Agonist) Receptor Gq-Coupled Receptor (e.g., 5-HT2A, α1) Ligand->Receptor binds G_Protein Gq/11 Protein Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response phosphorylates targets

Caption: Simplified Gq-coupled GPCR signaling pathway.

Synthesis of 1-Methyl and 1-Unsubstituted Phenylpiperazines

The synthesis of these two classes of compounds can be achieved through several routes. A common approach for 1-unsubstituted phenylpiperazines is the reaction of an aniline with bis(2-chloroethyl)amine.[14] 1-Methylphenylpiperazines can be synthesized by methylation of the corresponding 1-unsubstituted phenylpiperazine, for example, using a methylating agent like methyl iodide, though this can sometimes lead to the formation of the unwanted 1,4-dimethylpiperazine byproduct.[15] Alternatively, they can be synthesized from N-methyl-bis(2-chloroethyl)amine or through reductive amination of 1-phenylpiperazine.[15]

Experimental Protocol: Synthesis of 1-Phenylpiperazine

Principle: This method involves the cyclization of diethanolamine with aniline hydrochloride at high temperatures.

Methodology:

  • Combine equimolar amounts of diethanolamine and aniline hydrochloride in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to approximately 240°C for 8 hours.

  • Cool the reaction mixture and dissolve it in water.

  • Make the solution alkaline with a strong base (e.g., NaOH) to precipitate the crude product.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization.

Experimental Protocol: Synthesis of 1-Methyl-4-phenylpiperazine

Principle: This protocol describes the methylation of 1-phenylpiperazine using formaldehyde and formic acid (Eschweiler-Clarke reaction).

Methodology:

  • To a solution of 1-phenylpiperazine in formic acid, add formaldehyde (as a 37% aqueous solution).

  • Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and make it alkaline with a strong base (e.g., NaOH).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

Conclusion

The methylation of the 1-nitrogen of the phenylpiperazine scaffold is a critical determinant of its biological activity. While general trends can be observed, the precise impact of this structural modification on receptor affinity and functional efficacy is highly dependent on the specific compound and the target receptor. The experimental protocols and comparative data presented in this guide provide a framework for researchers to systematically investigate these structure-activity relationships. A thorough understanding of how N-methylation influences pharmacology is essential for the rational design of novel phenylpiperazine-based therapeutics with improved potency, selectivity, and desirable functional profiles for the treatment of a wide range of CNS disorders.

References

  • Bio-protocol. (2020, October 5). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved from [Link]

  • MDPI. (2005, September 30). A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones. MDPI. Retrieved from [Link]

  • PubMed. (1996). Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. PubMed. Retrieved from [Link]

  • PubMed. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed. Retrieved from [Link]

  • NCBI. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. Retrieved from [Link]

  • Reaction Biology. 5-HT2A Biochemical Binding Assay Service. Reaction Biology. Retrieved from [Link]

  • Eurofins Discovery. cAMP Hunter™ eXpress GPCR Assay. Eurofins Discovery. Retrieved from [Link]

  • PubMed. (2002, October 10). Synthesis and pharmacological evaluation of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines with clozapine-like mixed activities at dopamine D(2), serotonin, and GABA(A) receptors. PubMed. Retrieved from [Link]

  • Assay Guidance Manual. (2019, March 15). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. Retrieved from [Link]

  • ResearchGate. (2025, September 14). Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate. Retrieved from [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Retrieved from [Link]

  • PubMed. (2005, October 15). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. PubMed. Retrieved from [Link]

  • ACS Publications. (1954, April 5). Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. ACS Publications. Retrieved from [Link]

  • BindingDB. BindingDB BDBM50001898 1-Phenyl-piperazine::CHEMBL9434::PHENYLPIPERAZINE. BindingDB. Retrieved from [Link]

  • PubMed. (2000, August 15). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Retrieved from [Link]

  • Innoprot. 5-HT2A Serotonin Receptor Assay. Innoprot. Retrieved from [Link]

  • Eurofins Discovery. 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Retrieved from [Link]

  • ACS Publications. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity .sigma. ligands. ACS Publications. Retrieved from [Link]

  • University of Regensburg. Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Retrieved from [Link]

  • Agilent. Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Agilent. Retrieved from [Link]

  • INDIGO Biosciences. Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). INDIGO Biosciences. Retrieved from [Link]

  • PMC. (2023, June 20). Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody. PMC. Retrieved from [Link]

  • PubMed. (2014, March 15). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. PubMed. Retrieved from [Link]

  • PMC. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. PMC. Retrieved from [Link]

  • ION Biosciences. Gαq GPCR assays. ION Biosciences. Retrieved from [Link]

  • International Journal of PharmTech Research. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. Retrieved from [Link]

  • Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. Retrieved from [Link]

  • PubMed. (2010, February 1). Molecular modeling study of 4-phenylpiperazine and 4-phenyl-1,2,3,6-tetrahydropyridine derivatives: a new step towards the design of high-affinity 5-HT1A ligands. PubMed. Retrieved from [Link]

  • Quick Company. A Process For Preparing 1 Methyl 3 Phenylpiperazine. Quick Company. Retrieved from [Link]

  • Hypertension. α1-Adrenergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Hypertension. Retrieved from [Link]

  • INDIGO Biosciences. Human Adrenoceptor Alpha 1B Reporter Assay System (ADRA1B). INDIGO Biosciences. Retrieved from [Link]

  • MDPI. (2022, March 10). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI. Retrieved from [Link]

  • GenScript. Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. GenScript. Retrieved from [Link]

  • Wikipedia. para-Methylphenylpiperazine. Wikipedia. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling &amp; Disposal of 2-(2-Methoxyphenyl)-1-methylpiperazine

Executive Summary This guide outlines the mandatory operational procedures for the handling and disposal of 2-(2-Methoxyphenyl)-1-methylpiperazine .[1] As a derivative of the phenylpiperazine class, this compound present...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the mandatory operational procedures for the handling and disposal of 2-(2-Methoxyphenyl)-1-methylpiperazine .[1] As a derivative of the phenylpiperazine class, this compound presents a dual hazard profile: it is a chemical irritant/corrosive (characteristic of piperazines) and a pharmacologically active substance (potential CNS modulator).[1]

Immediate Directive: Do not dispose of this compound down the drain. All waste streams containing this substance must be segregated for high-temperature incineration to ensure the complete destruction of the bioactive pharmacophore.

Part 1: Chemical Identity & Hazard Assessment[2][3][4]

Before initiating disposal, you must validate the material against its hazard profile.[1] This compound is structurally related to psychoactive phenylpiperazines, necessitating a "High Potency" handling approach.[1]

Physicochemical & Hazard Profile
PropertySpecification / HazardOperational Implication
Chemical Class Arylpiperazine (Tertiary Amine)Alkaline; incompatible with strong acids/oxidizers.[1]
Physical State Solid (Salt form) or Viscous Liquid (Free base)Dust control required for solids; secondary containment for liquids.
Primary GHS Hazards Acute Tox. 4 (Oral) , Skin/Eye Irrit. 2 , STOT SE 3 Causes severe irritation; harmful if swallowed.[1]
Bioactivity Serotonergic/Dopaminergic modulatorTreat as a Potent Compound . Avoid inhalation of dusts.[1][2][3][4][5][6]
RCRA Waste Code D002 (Corrosive) if pH ≥ 12.5; otherwise Non-Listed Hazardous Must be tagged for incineration.
Causality of Hazards[1][7]
  • Corrosivity: The piperazine ring contains basic nitrogen atoms. Upon contact with mucosal membranes (eyes, lungs), these protonate rapidly, causing local pH spikes that result in chemical burns or severe irritation.[1]

  • Systemic Toxicity: The 2-methoxyphenyl moiety facilitates blood-brain barrier penetration.[1] Improper disposal (e.g., drain pouring) risks introducing stable, bioactive metabolites into the water table, which standard municipal treatment cannot degrade.[1]

Part 2: Waste Stream Segregation & Classification

Effective disposal relies on correct segregation at the point of generation. Use the following decision logic to classify your waste.

Disposal Decision Tree (Visualization)

DisposalWorkflow Start Waste Generation: 2-(2-Methoxyphenyl)-1-methylpiperazine StateCheck Analyze Physical State Start->StateCheck SolidWaste Solid Waste (Pure substance, contaminated gloves/wipes) StateCheck->SolidWaste Dry/Absorbed LiquidWaste Liquid Waste (Mother liquor, reaction solvents) StateCheck->LiquidWaste Solution/Suspension StreamA Stream A: Solid Hazardous (Incineration) SolidWaste->StreamA Double Bag & Tag SolventCheck Check Solvent Compatibility LiquidWaste->SolventCheck Halogenated Halogenated Solvents (DCM, Chloroform) SolventCheck->Halogenated Contains >2% Halogens NonHalogenated Non-Halogenated Solvents (MeOH, EtOAc, Water) SolventCheck->NonHalogenated No Halogens StreamB Stream B: Halogenated Organic (High BTU Incineration) Halogenated->StreamB StreamC Stream C: Non-Halogenated Organic (Fuel Blending/Incineration) NonHalogenated->StreamC

Figure 1: Operational decision tree for segregating piperazine-based waste streams. Note the strict separation of halogenated and non-halogenated liquids to prevent cross-contamination of waste fuels.[1]

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to be self-validating. If a step cannot be completed (e.g., pH cannot be measured), stop and consult EHS immediately.

Phase 1: Pre-Disposal Stabilization

Objective: Neutralize immediate reactivity risks before transport.[1]

  • PPE Verification: Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] If handling pure powder >1g, use a P95 respirator or work strictly within a fume hood.[1]

  • Liquid Waste pH Check:

    • Dip a pH strip into the liquid waste container.

    • If pH > 12:[7] Slowly add dilute Acetic Acid (1M) or HCl (1M) to adjust pH to between 6 and 9. This prevents the waste from being classified as D002 (Corrosive) during transport, though it remains hazardous.[1]

    • Warning: Perform this in an ice bath if the volume is >500mL to manage exotherms.

Phase 2: Packaging & Labeling

Objective: Ensure containment integrity and regulatory compliance.

  • Solid Waste (Stream A):

    • Place contaminated solids (weigh boats, gloves, silica gel) into a clear polyethylene bag.[1]

    • Twist and tape the neck of the bag.

    • Place this bag into a second bag (double containment) and seal.

    • Label: "Hazardous Waste - Solid.[1] Contains: 2-(2-Methoxyphenyl)-1-methylpiperazine.[1] Toxic/Irritant."[1][4]

  • Liquid Waste (Streams B & C):

    • Use High-Density Polyethylene (HDPE) or Glass containers. Do not use metal cans for un-neutralized amines due to corrosion risk.

    • Leave 10% headspace to allow for thermal expansion.[1]

    • Label: "Hazardous Waste - Liquid.[1] Constituents: [Solvent Name] + Trace Arylpiperazine."

Phase 3: Final Handoff
  • Storage: Store in a satellite accumulation area away from oxidizers (e.g., nitric acid, peroxides).[1] Amines can react with oxidizers to form explosive N-oxides or nitrosamines.[1]

  • Disposal Request: Submit a request to your facility's waste management team.[1]

    • Mandatory Note: Explicitly state "Contains Bioactive Amine" on the manifest. This ensures the waste facility selects incineration (destruction) rather than fuel blending or recycling, which might not destroy the chemical structure.[1]

Part 4: Emergency Contingencies

Spills (Solid/Powder)
  • Isolate: Evacuate the immediate 10ft radius.

  • Protect: Wear a full-face respirator if dust is airborne.

  • Clean: Do not dry sweep.[1] Cover with a wet paper towel (dampened with water) to prevent dust generation, then scoop into a waste bag.[1]

  • Decontaminate: Wipe the surface with 1% dilute acetic acid (vinegar) to neutralize the amine residue, followed by soap and water.[1]

Spills (Liquid)
  • Absorb: Use vermiculite or sand.[8] Do not use sawdust (reaction risk with concentrated amines).

  • Collect: Scoop into a container labeled "Hazardous Waste - Debris."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (D002 Corrosivity).[9] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.